molecular formula C20H25N3O3S B10967390 N-(4-{[3-methyl-4-(4-methylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide

N-(4-{[3-methyl-4-(4-methylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide

Cat. No.: B10967390
M. Wt: 387.5 g/mol
InChI Key: PNTOXYIYTIDUOH-UHFFFAOYSA-N
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Description

N-(4-{[3-methyl-4-(4-methylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide is a complex organic compound that belongs to the class of sulfonamide derivatives. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a methyl group and a sulfonyl group attached to a phenyl ring. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[3-methyl-4-(4-methylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the synthesis of 3-methyl-4-(4-methylphenyl)piperazine. This can be achieved through the reaction of 4-methylphenylhydrazine with 3-methyl-1,2-dichloropropane under reflux conditions in the presence of a base such as sodium hydroxide.

    Sulfonylation: The piperazine derivative is then subjected to sulfonylation using a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like triethylamine. This step introduces the sulfonyl group into the molecule.

    Acetylation: Finally, the sulfonylated piperazine derivative is acetylated using acetic anhydride in the presence of a catalyst like pyridine to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[3-methyl-4-(4-methylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-{[3-methyl-4-(4-methylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-{[3-methyl-4-(4-methylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The piperazine ring can interact with various receptors, affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
  • N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide

Uniqueness

N-(4-{[3-methyl-4-(4-methylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide is unique due to the presence of both a methyl-substituted piperazine ring and a sulfonyl group. This combination imparts distinct chemical and biological properties, making it more versatile in various applications compared to its analogs.

Properties

Molecular Formula

C20H25N3O3S

Molecular Weight

387.5 g/mol

IUPAC Name

N-[4-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]sulfonylphenyl]acetamide

InChI

InChI=1S/C20H25N3O3S/c1-15-4-8-19(9-5-15)23-13-12-22(14-16(23)2)27(25,26)20-10-6-18(7-11-20)21-17(3)24/h4-11,16H,12-14H2,1-3H3,(H,21,24)

InChI Key

PNTOXYIYTIDUOH-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C

Origin of Product

United States

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